1-(Butylsulfanyl)-4-chlorobenzene

Description

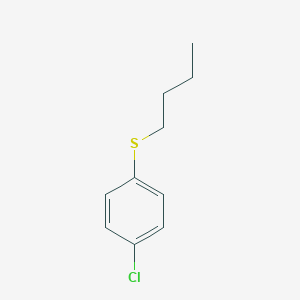

1-(Butylsulfanyl)-4-chlorobenzene (C₁₀H₁₃ClS) is an aromatic compound featuring a chloro substituent at the para position and a butylsulfanyl (-S-C₄H₉) group. Its structure combines electron-withdrawing (chloro) and electron-donating (sulfanyl) moieties, influencing its reactivity and physical properties. The compound is likely a liquid or oil at room temperature, inferred from structurally related sulfanyl-substituted aromatics .

Properties

CAS No. |

16155-34-3 |

|---|---|

Molecular Formula |

C10H13ClS |

Molecular Weight |

200.73 g/mol |

IUPAC Name |

1-butylsulfanyl-4-chlorobenzene |

InChI |

InChI=1S/C10H13ClS/c1-2-3-8-12-10-6-4-9(11)5-7-10/h4-7H,2-3,8H2,1H3 |

InChI Key |

FHPOZBBMKUGBCJ-UHFFFAOYSA-N |

SMILES |

CCCCSC1=CC=C(C=C1)Cl |

Canonical SMILES |

CCCCSC1=CC=C(C=C1)Cl |

Synonyms |

n-butyl(4-Chlorophenyl) sulfane |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Butylsulfanyl)-4-chlorobenzene typically involves the reaction of 4-chlorophenol with butyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxide ion deprotonates the phenol, forming a phenoxide ion that subsequently attacks the butyl bromide, resulting in the formation of the desired sulfide compound .

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The reaction is typically carried out in a continuous flow reactor to ensure efficient mixing and heat transfer. The use of catalysts such as palladium on carbon can enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

1-(Butylsulfanyl)-4-chlorobenzene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reduction of this compound can yield thiols. Reducing agents such as lithium aluminum hydride are typically used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Amines, thiols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Various substituted phenylbutyl sulfides.

Scientific Research Applications

1-(Butylsulfanyl)-4-chlorobenzene has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Butylsulfanyl)-4-chlorobenzene involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt cellular processes and result in biological effects such as antimicrobial activity.

Comparison with Similar Compounds

Substituent Position: 3-Chloro vs. 4-Chloro Isomers

- 1-(Butylsulfanyl)-3-chlorobenzene : The meta-chloro isomer exhibits a slightly higher rate constant (13.9) for decay/reaction of its excited singlet state compared to the para isomer (13.10) . This suggests positional effects on electronic distribution and stability.

- Key Difference : Para substitution allows for symmetric resonance stabilization, whereas meta substitution may induce steric or electronic asymmetry.

Alkyl Chain Length in Sulfanyl Substituents

| Compound | Substituent | Molecular Formula | Molecular Weight | Physical State | Key Properties |

|---|---|---|---|---|---|

| 1-(Butylsulfanyl)-4-chlorobenzene | -S-C₄H₉ | C₁₀H₁₃ClS | 200.73 g/mol | Oil (inferred) | Moderate hydrophobicity |

| 1-(Ethylsulfanyl)-4-chlorobenzene | -S-C₂H₅ | C₈H₉ClS | 172.67 g/mol | Colorless liquid | Higher volatility |

| 1-[(Phenylmethyl)sulfanyl]-4-chlorobenzene | -S-CH₂C₆H₅ | C₁₃H₁₁ClS | 246.75 g/mol | Yellow oil | Enhanced aromatic interactions |

- Trend: Longer alkyl chains (e.g., butyl vs.

Electron-Withdrawing vs. Electron-Donating Groups

- 1-(Benzylsulfanyl)-4-chloro-2-nitrobenzene : Addition of a nitro group at the ortho position introduces strong electron-withdrawing effects, altering reactivity in electrophilic substitution and redox reactions .

- 1-(Chloromethyl)-4-(phenylsulfanyl)benzene : The chloromethyl group enhances electrophilicity, making it reactive toward nucleophiles, unlike the butylsulfanyl analog .

Sulfanyl vs. Sulfonyl Derivatives

- This compound : The sulfanyl group (-S-) is electron-donating, activating the benzene ring toward electrophilic attack.

- 4-Chlorobutane-1-sulphonyl chloride : The sulfonyl (-SO₂-) group is electron-withdrawing, deactivating the ring and increasing acidity of adjacent protons .

Key Research Findings

- Reactivity : The para-chloro substituent in this compound stabilizes intermediates in cyclization reactions, as seen in DA-mediated syntheses of dihydrobenzothiophene derivatives .

- Applications : Sulfanyl-substituted chlorobenzenes are precursors in corrosion inhibitors and bioactive molecules, though specific data for the target compound require further study .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.